3-But-3-enylpiperidine;hydrochloride
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Overview
Description
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine synthesis has been a subject of interest in recent years. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as NMR spectroscopy . The structure of piperidine, a related compound, is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Chemical reactions involving piperidine derivatives can be complex and varied. Le Chatelier’s Principle can be used to understand how a reaction at equilibrium responds to changes in concentration, temperature, or pressure .Physical And Chemical Properties Analysis
Physical properties such as color, density, hardness, and melting and boiling points, and chemical properties such as reactivity with other substances, are important characteristics of a compound .Scientific Research Applications
Synthetic Methodologies and Intermediates
3-Arylpiperidines, derived from similar compounds to 3-But-3-enylpiperidine hydrochloride, serve as crucial building blocks in pharmaceutical research. A significant advancement in synthetic chemistry is the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines. This method allows for direct access to 3-aryl-N-Boc-piperidines with high selectivity and yields, showcasing the importance of such compounds in constructing complex molecular architectures efficiently. This strategy, emphasizing the role of newly designed ligands for efficiency and selectivity, marks a pivotal development in the synthesis of piperidine derivatives (Millet & Baudoin, 2015).
Chiral Piperidines and CO2 Capture Technologies
The stereocontrolled synthesis of pipecolic acid derivatives highlights another facet of research involving compounds related to 3-But-3-enylpiperidine hydrochloride. The cascade reactions leading to these derivatives underscore the versatility of such structures in synthesizing complex, biologically active molecules (Purkayastha et al., 2010). Furthermore, the application of 3-bromopropylamine hydrobromide, a compound closely related to 3-But-3-enylpiperidine hydrochloride, in creating task-specific ionic liquids for CO2 capture, illustrates the potential of such chemicals in addressing environmental challenges. These ionic liquids, capable of reversibly sequestering CO2, represent a novel approach to carbon capture and storage, combining environmental sustainability with chemical innovation (Bates et al., 2002).
Organic Synthesis and Chemical Reactivity
Enantioselective construction of 3-hydroxypiperidine scaffolds through sequential action of light and rhodium on N-allylglyoxylamides highlights a creative approach to synthesizing chiral piperidine structures. This method represents a significant step forward in the field of organic synthesis, providing a novel strategy for building complex, chiral molecules with potential pharmaceutical applications (Ishida et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-but-3-enylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-3-5-9-6-4-7-10-8-9;/h2,9-10H,1,3-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOOSQBUYVJFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-But-3-enylpiperidine;hydrochloride |
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